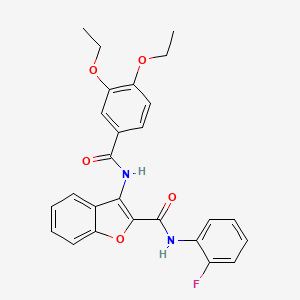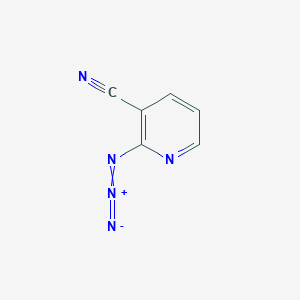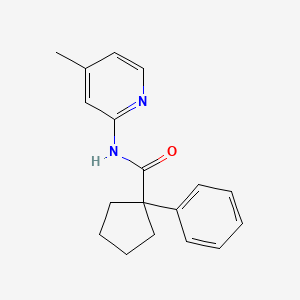![molecular formula C11H17N3O3 B2680414 Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2229261-01-0](/img/structure/B2680414.png)
Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a compound with a unique structural composition . It holds immense potential and can be employed in various studies for innovative advancements.
Synthesis Analysis
The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules, such as Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate, is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while being still underexplored from a synthetic accessibility point of view .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes are based on a Lewis acid-catalyzed [2+2] photocycloaddition . This process embraces a wide range of electron-deficient alkenes and substituted bicyclo[1.1.0]butyl (BCB) ketones .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimalarial Activities
Research has explored the synthesis of derivatives from similar bicyclic compounds for potential antimalarial activities. For example, derivatives with varying side chains have been evaluated for their in vitro activity against P. falciparum and antimycobacterium, demonstrating the potential of such compounds in developing new antimalarial agents (Nongpanga Ningsanont et al., 2003).
Chemical Rearrangements and Synthesis of Pyrroles
Another study focused on the acid-catalyzed double rearrangement leading to the synthesis of pentasubstituted pyrroles, indicating the utility of related bicyclic compounds in organic synthesis to achieve complex molecular architectures (A. Dehnel & J. Kanabus‐kaminska, 1987).
Aza-Diels-Alder Reactions in Aqueous Solution
Derivatives of methyl and ethyl azabicyclo compounds have been synthesized through Aza-Diels-Alder reactions, highlighting the role of such compounds in asymmetric synthesis and the creation of bicyclic amino acid derivatives, which are crucial for developing new pharmaceuticals (H. Waldmann & M. Braun, 1991).
Formation and Reactions of Penam Analogue
Ethyl 2,2-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-6-carboxylate, a penam analogue, has been synthesized to explore its reactions with nucleophilic reagents. This research provides insights into β-lactam ring cleavage and the synthesis of dilactones, contributing to the development of new antibiotics (B. Golding & D. Hall, 1975).
Acid-Catalyzed Rearrangement and Total Synthesis of Aminosugars
Studies have also focused on the acid-catalyzed rearrangement of azidoformate-added compounds to synthesize protected amines and derivatives, paving the way for the total synthesis of aminosugars. Such research underscores the versatility of bicyclic compounds in synthesizing complex molecules for potential therapeutic use (C. Nativi, J. Reymond, & P. Vogel, 1989).
Wirkmechanismus
Target of Action
Bicyclo[2.1.1]hexanes have been incorporated into newly developed bio-active compounds . They are playing an increasingly important role, while still being underexplored .
Mode of Action
Their intrinsic properties play a fundamental role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates .
Biochemical Pathways
The specific biochemical pathways affected by “Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[21Similar compounds have been synthesized and biologically validated as saturated bioisosteres of the ortho-substituted benzene ring .
Pharmacokinetics
The ADME properties of “Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[21Similar compounds have been synthesized and characterized .
Result of Action
The incorporation of the 1,2-disubstituted bicyclo[2.1.1]hexane core into the structure of fungicides gave saturated patent-free analogs with high antifungal activity .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[21Similar compounds have been synthesized and characterized .
Eigenschaften
IUPAC Name |
ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-4-16-8(15)11-5-10(6-11,7-13-14-12)17-9(11,2)3/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLISCONFFHYDFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2(C)C)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (E)-4-[(2-benzyl-3,3,3-trifluoropropyl)amino]-4-oxobut-2-enoate](/img/structure/B2680333.png)

![(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2680337.png)
![2-(3'-(4-Fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2680338.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B2680339.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2680342.png)

![(E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide](/img/structure/B2680345.png)
![[1,1'-biphenyl]-4-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2680351.png)

![2-cyclopentyl-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2680353.png)
![N-[4-[[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2680354.png)